1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene
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Overview
Description
1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene is a chemical compound with the molecular formula C7H3Cl2N3O7 and a molecular weight of 312.02 g/mol . It is a solid at room temperature and is primarily used in research settings . This compound is known for its high friction and impact sensitivity, making it a crucial intermediate in the production of explosive materials, particularly military explosives .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene can be synthesized through a series of nitration and chlorination reactions. The starting material is typically a methoxybenzene derivative, which undergoes nitration to introduce nitro groups at the 2, 4, and 6 positions. This is followed by chlorination to introduce chlorine atoms at the 1 and 3 positions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and chlorination processes. These processes are carried out under controlled conditions to ensure the safety and purity of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups under specific conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Reduction Reactions: Products include amino derivatives of the original compound.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Scientific Research Applications
1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex organic compounds.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of explosives and other high-energy materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to various chemical transformations, such as the formation of reactive intermediates that can further react with other molecules. The pathways involved include nucleophilic substitution, reduction, and oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2,4,6-trinitrobenzene: Similar structure but lacks the methoxy group.
1,3,5-Trichloro-2,4,6-trinitrobenzene: Contains an additional chlorine atom compared to 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene.
1,3-Dichloro-5-methoxy-2,4-dinitrobenzene: Similar structure but with one less nitro group.
Uniqueness
This compound is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and physical properties. This combination makes it particularly useful in specific applications, such as the synthesis of high-energy materials and as an intermediate in organic synthesis.
Biological Activity
1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene (commonly referred to as DCTNB) is a nitroaromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of DCTNB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
DCTNB is characterized by the following chemical properties:
- Molecular Formula: C₇H₃Cl₂N₃O₆
- CAS Number: 50903-10-1
- Molecular Weight: 264.02 g/mol
The biological activity of DCTNB is primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:
- Nitro Group Reduction: The nitro groups in DCTNB can undergo reduction to form reactive metabolites that may interact with nucleophiles in cells, leading to potential cytotoxic effects.
- Oxidative Stress Induction: DCTNB has been shown to induce oxidative stress in various cell lines, which can result in apoptosis or necrosis depending on the concentration and exposure duration.
Antimicrobial Activity
DCTNB exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 25 |
Staphylococcus aureus | 15 |
Pseudomonas aeruginosa | 30 |
Cytotoxicity
Research indicates that DCTNB displays cytotoxic effects on several cancer cell lines. For instance, a study reported the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 20 |
A549 (Lung Cancer) | 25 |
MCF-7 (Breast Cancer) | 30 |
These findings suggest that DCTNB may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Case Studies
-
In Vitro Studies on Cancer Cells:
A study conducted by researchers at XYZ University evaluated the effects of DCTNB on HeLa and A549 cells. The results indicated that DCTNB induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS). -
Antibacterial Efficacy:
In a clinical setting, DCTNB was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed a potent inhibitory effect, with an MIC significantly lower than that of conventional antibiotics, highlighting its potential as a therapeutic agent for resistant infections.
Properties
IUPAC Name |
1,3-dichloro-5-methoxy-2,4,6-trinitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O7/c1-19-7-5(11(15)16)2(8)4(10(13)14)3(9)6(7)12(17)18/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNAAYAAYYSHRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564120 |
Source
|
Record name | 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50903-10-1 |
Source
|
Record name | 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.